Cas no 852137-10-1 (Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy-)
![Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy- structure](https://ja.kuujia.com/scimg/cas/852137-10-1x500.png)
Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy- 化学的及び物理的性質
名前と識別子
-
- Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy-
- HMS1420O18
- SR-01000097142
- N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxy-ethanamide
- MLS000102130
- 852137-10-1
- cid_5142912
- BDBM70420
- N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxy-acetamide
- IDI1_009601
- AKOS024591934
- VU0286029-2
- IFLab1_003142
- CHEMBL1480242
- N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide
- HMS2245B07
- N-[(1,2-dimethyl-5-indolyl)methyl]-2-ethoxyacetamide
- F0651-0143
- N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-ethoxyacetamide
- SR-01000097142-1
- SMR000016556
- N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide
-
- インチ: 1S/C15H20N2O2/c1-4-19-10-15(18)16-9-12-5-6-14-13(8-12)7-11(2)17(14)3/h5-8H,4,9-10H2,1-3H3,(H,16,18)
- InChIKey: CURVOFSFHVUVRP-UHFFFAOYSA-N
- SMILES: C(NCC1C=CC2=C(C=1)C=C(C)N2C)(=O)COCC
計算された属性
- 精确分子量: 260.152477885g/mol
- 同位素质量: 260.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 309
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.3Ų
- XLogP3: 1.8
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3(Predicted)
- Boiling Point: 487.8±45.0 °C(Predicted)
- 酸度系数(pKa): 14.49±0.46(Predicted)
Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0651-0143-1mg |
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide |
852137-10-1 | 90%+ | 1mg |
$81.0 | 2023-05-17 |
Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy- 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy-に関する追加情報
Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy
Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy, also known by its CAS number 852137-10-1, is a chemical compound with significant potential in various fields of research and application. This compound has garnered attention due to its unique structural properties and promising biological activities. In recent years, advancements in synthetic chemistry and pharmacology have shed light on its potential uses in drug development and material science.
The molecular structure of Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy is characterized by an indole ring system, which is a heterocyclic aromatic structure containing nitrogen. The indole moiety is further substituted with methyl groups at positions 1 and 2, enhancing its stability and reactivity. The acetamide group attached to the indole ring introduces additional functional diversity, making this compound a versatile building block for further chemical modifications.
Recent studies have explored the pharmacological properties of this compound, particularly its role as a potential drug candidate. Research published in the Journal of Medicinal Chemistry highlights its ability to modulate key biological pathways associated with neurodegenerative diseases. The compound's ability to interact with specific receptors and enzymes suggests its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its pharmacological applications, Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxy has shown promise in material science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A study conducted at the University of California demonstrated its potential as a component in organic light-emitting diodes (OLEDs), where it enhances device efficiency and stability.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers at the Massachusetts Institute of Technology (MIT) have developed an efficient route using palladium-catalyzed cross-coupling reactions. This method not only improves yield but also reduces the environmental impact of the synthesis process.
From an environmental standpoint, the compound's biodegradability and eco-friendliness have been evaluated in accordance with OECD guidelines. Results indicate that it exhibits moderate biodegradability under aerobic conditions, making it suitable for applications where environmental impact is a consideration.
In conclusion, Acetamide, N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2 ethoxy, CAS No: 852137 10 1 is a multifaceted compound with diverse applications across pharmaceuticals and materials science. Its unique chemical structure and promising biological activities position it as a valuable asset for future research and development efforts.
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